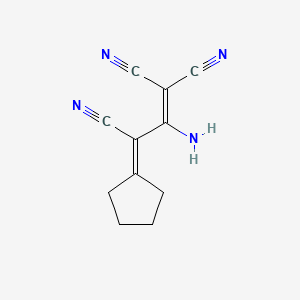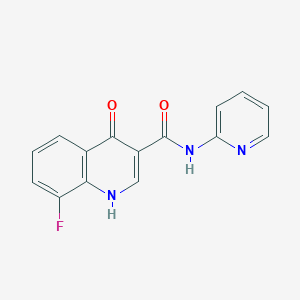
2-Amino-3-cyclopentylideneprop-1-ene-1,1,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-3,3-DICYANO-1-CYCLOPENTYLIDENALLYL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a cyclopentylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3,3-DICYANO-1-CYCLOPENTYLIDENALLYL CYANIDE typically involves a multi-step process. One common method includes the Knoevenagel condensation of malononitrile with a suitable aldehyde, followed by cyclization and further functionalization to introduce the amino and cyano groups . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3,3-DICYANO-1-CYCLOPENTYLIDENALLYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like DDQ, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyano-substituted quinones, while reduction can produce amino-substituted cyclopentyl derivatives.
Scientific Research Applications
2-AMINO-3,3-DICYANO-1-CYCLOPENTYLIDENALLYL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2-AMINO-3,3-DICYANO-1-CYCLOPENTYLIDENALLYL CYANIDE exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The exact pathways and targets are still under investigation, but its unique structure suggests it may interact with multiple targets simultaneously.
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-Triazole: Another compound with multiple cyano groups, used in the synthesis of energetic materials.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used oxidizing agent with similar cyano functionality.
Uniqueness
2-AMINO-3,3-DICYANO-1-CYCLOPENTYLIDENALLYL CYANIDE is unique due to its combination of amino and cyano groups within a cyclopentylidene framework. This structure provides a versatile platform for further functionalization and applications in various fields of research and industry.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-amino-3-cyclopentylideneprop-1-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C11H10N4/c12-5-9(6-13)11(15)10(7-14)8-3-1-2-4-8/h1-4,15H2 |
InChI Key |
LOLPLIXLOJIYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C#N)C(=C(C#N)C#N)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3,6-diamino-5-cyano-4-(2,2-dimethylpropanoyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11042403.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11042416.png)
![4-Amino-1-(3,5-difluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042424.png)

![Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate](/img/structure/B11042434.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042439.png)
![4-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-c]pyridine-1,3-diimine](/img/structure/B11042442.png)
![1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one](/img/structure/B11042450.png)
![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanoate](/img/structure/B11042455.png)
![N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B11042461.png)
![1-(1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-4-yl)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042469.png)
![(1E)-1-(2,4-dimethoxybenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042488.png)
![N-(2,4-dimethylphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11042489.png)
